TRIS(BENZOYLACETONATO) MONO

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tris(benzoylacetonato) mono complexes typically involves the direct reduction of metal salts in the presence of benzoylacetonate ligands. For example, tris(benzoylacetonato) technetium(III) can be synthesized by reducing pertechnetate with dithionite in the presence of excess benzoylacetonate ligands (Hashimoto et al., 1986).

Molecular Structure Analysis

The molecular structure of these complexes is influenced by factors such as the nature of the metal ion and the ligands. X-ray diffraction analyses have shown that these complexes can adopt different geometrical configurations depending on the specific conditions and components involved in their synthesis. For instance, significant differences in coordination sphere geometry have been observed in similar complexes, underscoring the impact of ligand and metal ion selection on the overall molecular structure (Pfluger & Haradem, 1983).

Applications De Recherche Scientifique

Supramolecular Chemistry and Material Applications

Benzene-1,3,5-tricarboxamides (BTAs) like TRIS(BENZOYLACETONATO) MONO have seen increasing importance across various scientific disciplines. They are known for their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. BTAs are utilized in applications ranging from nanotechnology and polymer processing to biomedical applications. Their self-assembly into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold H-bonding, is a key feature for their opportunities in nanotechnology and material sciences. Moreover, the multivalent nature of BTAs has driven applications in the biomedical field, indicating the versatile and adaptable nature of this multipurpose building block (Cantekin, de Greef, & Palmans, 2012).

Medicinal and Pharmaceutical Industry Applications

The synthesis and structural variations of TRIS(BENZOYLACETONATO) MONO and related compounds have been extensively explored for their potential applications in various industries, particularly the medicinal and pharmaceutical industries. These compounds, due to their structure, have shown promise in a wide range of applications, with considerable focus on their use as precursors and derivatives for medicinal purposes (IUG Journal of Natural Studies, 2023).

Environmental and Sustainable Applications

Research in the field of environmental science has recognized the significance of nitrogen-rich porous adsorbent materials like covalent triazine frameworks (CTFs), which are derivatives or related to TRIS(BENZOYLACETONATO) MONO. These materials are exceptional candidates for CO2 capturing due to their high surface area, permanent porosity, structural tunability, and synthetic diversity. They are vital in addressing critical environmental issues such as minimizing the continuously increasing level of CO2 in the atmosphere. The development of sustainable and cost-effective materials for energy-efficient and enhanced polar gas separation, like pre-combustion and post-combustion CO2 capture, signifies the importance of TRIS(BENZOYLACETONATO) MONO and its derivatives in combating climate change and promoting sustainability (Mukhtar et al., 2020).

Propriétés

Numéro CAS |

18130-95-5 |

|---|---|

Nom du produit |

TRIS(BENZOYLACETONATO) MONO |

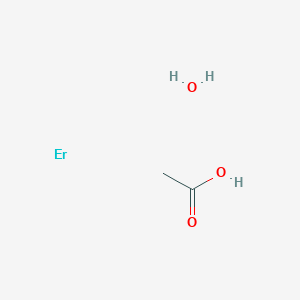

Formule moléculaire |

C30H27EuO6.C12H8N2 |

Poids moléculaire |

815.706 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)